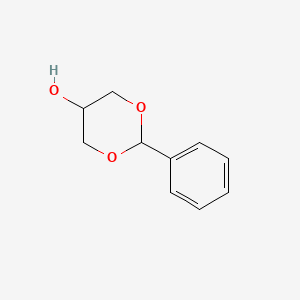

2-Phenyl-1,3-dioxan-5-ol

Description

Significance of Cyclic Acetals and Ketals in Organic Synthesis

Cyclic acetals and ketals are indispensable tools in modern organic synthesis, primarily serving as protecting groups for carbonyl functionalities (aldehydes and ketones). mdpi.comorganic-chemistry.org The formation of a cyclic acetal (B89532) from a carbonyl compound and a diol effectively masks the electrophilic nature of the carbonyl carbon, rendering it stable to a wide array of chemical conditions, especially those involving nucleophiles and bases. organic-chemistry.org This protection strategy is crucial in multistep syntheses where a specific carbonyl group must remain unreactive while transformations are carried out on other parts of the molecule. mdpi.comresearchgate.net

The stability of cyclic acetals is pH-dependent; they are robust in neutral or basic media but can be readily cleaved under acidic conditions to regenerate the original carbonyl compound and the diol. organic-chemistry.org This controlled lability is a key feature of their utility. Beyond protection, chiral diols can be used to form chiral acetals, which serve as valuable precursors and intermediates in asymmetric synthesis. researchgate.net The applications of acetals and ketals also extend to industrial manufacturing, including in the production of fragrances and flavorings. mdpi.com

Overview of 1,3-Dioxane (B1201747) Frameworks in Synthetic Chemistry

The 1,3-dioxane ring is a six-membered heterocycle containing two oxygen atoms at positions 1 and 3. This framework is of significant interest due to its distinct conformational properties and its role as a versatile synthetic intermediate. thieme-connect.de

Conformational Analysis: Similar to cyclohexane, the 1,3-dioxane ring preferentially adopts a chair conformation to minimize torsional strain. thieme-connect.de However, the presence of two C-O bonds, which are shorter than C-C bonds, leads to a higher energy barrier for the chair-twist conformation compared to cyclohexane. thieme-connect.de This structural feature also results in more pronounced diaxial interactions. thieme-connect.de Consequently, substituents at the C2 position are thermodynamically more stable in an equatorial orientation. thieme-connect.de The conformational behavior of 1,3-dioxanes has been a subject of intense study, providing fundamental insights into stereoelectronic effects like the anomeric effect. researchgate.net The anomeric effect describes the tendency of a substituent at the anomeric carbon (C2 in this case) to prefer an axial orientation, despite steric hindrance, due to stabilizing orbital interactions. Furthermore, studies on 5-substituted 1,3-dioxanes have revealed other important phenomena, such as the "homoanomeric effect," which involves an interaction between a β-oxygen and the equatorial C(5)-H bond. rsc.orgacs.org

Synthetic Utility: 1,3-Dioxanes are commonly synthesized by the acid-catalyzed reaction of a carbonyl compound with a 1,3-diol, such as 1,3-propanediol. organic-chemistry.org They are found in the structure of several natural products and are routinely used as protecting groups for both carbonyls and 1,3-diols. thieme-connect.de The regioselective ring-opening of 1,3-dioxane-type acetals has also emerged as a powerful strategy in carbohydrate chemistry for the selective manipulation of hydroxyl groups. researchgate.net

Table 1: Comparative Conformational Energy Data

| Parameter | 1,3-Dioxane | Cyclohexane | Note |

|---|---|---|---|

| Chair-Twist Energy Barrier | ~4.9 kcal/mol | ~5.7 kcal/mol | The shorter C-O bonds in 1,3-dioxane influence the energy barrier. thieme-connect.de |

| Chair to 2,5-Twist Free Energy (ΔG⁰) | 5.14±0.08 kcal/mol (DFT) | - | This value indicates the high stability of the chair form. researchgate.net |

Positioning of 2-Phenyl-1,3-dioxan-5-ol (B158224) within the Context of Glycerol-Derived Cycloacetals

This compound, also known as 1,3-O-benzylideneglycerol, is a direct product of the acid-catalyzed acetalization of glycerol (B35011) with benzaldehyde (B42025). nih.gov This reaction is a key example of biomass valorization, where glycerol, a major byproduct of biodiesel production, is converted into value-added chemicals. nih.govresearchgate.net

The reaction between glycerol and an aldehyde like benzaldehyde can yield two types of cyclic acetal isomers: a five-membered ring (a 1,3-dioxolane (B20135) derivative) and a six-membered ring (a 1,3-dioxane derivative). nih.gov Specifically, the reaction can produce this compound (from reaction at the 1,3-hydroxyls of glycerol) and (2-phenyl-1,3-dioxolan-4-yl)methanol (from reaction at the 1,2-hydroxyls). google.com The six-membered 1,3-dioxane isomer is generally found to be more stable than its five-membered 1,3-dioxolane counterpart under acidic conditions. researchgate.net

This compound itself serves as a valuable synthetic intermediate. For instance, it is a starting material for the synthesis of 2-phenyl-1,3-dioxan-5-one (B2960626), a precursor to dihydroxyacetone (DHA). google.comgoogle.com It has also been used to synthesize monomers like 5-benzyloxy-1,3-dioxan-2-one for copolymer production. alkalisci.com The reactions of this compound, particularly its cis isomer, can lead to interesting rearrangements. For example, reaction with triphenylphosphine-carbon tetrabromide can yield a mixture of 1,3-dioxolane and 1,3-dioxane products, highlighting the need for caution when using such derivatives in synthesis. alkalisci.comrsc.org

Historical Context and Early Research on 1,3-Dioxanes

The study of dioxane compounds dates back to the 19th century, with the first synthesis of 1,4-dioxane (B91453) reported in 1863. itrcweb.orgitrcweb.org However, the focus on 1,3-dioxanes as tools for conformational analysis gained significant momentum much later. Pioneering work in the mid-20th century, particularly by E. L. Eliel and his contemporaries, established 1,3-dioxane derivatives as crucial model systems for studying conformational equilibria and non-bonded interactions in heterocyclic systems. researchgate.netpsu.edu

Early research focused on the synthesis of a wide variety of substituted 1,3-dioxanes and the use of techniques like NMR spectroscopy to elucidate their structures and conformational preferences. psu.edu The first use of a 1,3-dioxane for protecting hydroxyl groups in carbohydrate chemistry was a landmark development. thieme-connect.de Studies on the acid-catalyzed equilibration of different isomers provided quantitative data on the energetic preferences of substituents in axial versus equatorial positions. psu.edu These foundational investigations laid the groundwork for understanding the complex stereoelectronic effects that govern the chemistry of 1,3-dioxanes and cemented their importance in organic chemistry. psu.edutandfonline.com The regioselective ring-opening of these acetals was first reported in the 1960s, further expanding their synthetic utility. researchgate.net

Table 2: Properties of this compound

| Property | Value/Description | Reference |

|---|---|---|

| CAS Number | 1708-40-3 | |

| Synonyms | 1,3-O-Benzylideneglycerol | |

| Molecular Formula | C₁₀H₁₂O₃ | - |

| Isomers | Exists as cis and trans diastereomers. | |

| Synthetic Precursor | Starting reagent for 5-benzyloxy-1,3-dioxan-2-one and 2-phenyl-1,3-dioxan-5-one. | google.com |

| Reaction with PPh₃/CBr₄ | The cis-isomer rearranges to form both 1,3-dioxolane and 1,3-dioxane products. | rsc.org |

Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-1,3-dioxan-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c11-9-6-12-10(13-7-9)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWKDAAFSXYPQOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COC(O1)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061899 | |

| Record name | 1,3-Dioxan-5-ol, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

185.00 °C. @ 20.00 mm Hg | |

| Record name | Benzaldehyde glyceryl acetal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032174 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1708-40-3, 4141-19-9, 4141-20-2, 1319-88-6 | |

| Record name | 2-Phenyl-1,3-dioxan-5-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1708-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dioxan-5-ol, 2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001708403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-2-phenyl-1,3-dioxane, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004141199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-2-phenyl-1,3-dioxane, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004141202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1708-40-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97343 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dioxan-5-ol, 2-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Dioxan-5-ol, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenyl-1,3-dioxan-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.421 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4141-19-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-HYDROXY-2-PHENYL-1,3-DIOXANE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U197W5BT6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 5-HYDROXY-2-PHENYL-1,3-DIOXANE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V226TA551J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Benzaldehyde glyceryl acetal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032174 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Reaction Pathways for 2 Phenyl 1,3 Dioxan 5 Ol

Established Synthetic Routes

The fundamental and most widely employed method for synthesizing 2-phenyl-1,3-dioxan-5-ol (B158224) is the direct acid-catalyzed reaction between glycerol (B35011) and benzaldehyde (B42025). nih.govnih.gov This condensation reaction is reversible and requires the removal of water to drive the equilibrium towards the formation of the acetal (B89532) products. cnr.itmdpi.com The reaction yields a mixture of two main isomeric products: the six-membered 1,3-dioxane (B1201747) and the five-membered 1,3-dioxolane (B20135). researchgate.net

The reaction mechanism is initiated by the protonation of the carbonyl group of benzaldehyde by an acid catalyst. cnr.itmdpi.com This activation facilitates the nucleophilic attack by one of the hydroxyl groups of glycerol, leading to the formation of a hemiacetal intermediate. Subsequent intramolecular cyclization, involving another hydroxyl group of the glycerol backbone, and dehydration results in the formation of the stable cyclic acetal rings. cnr.it

The efficiency and selectivity of the acetalization of glycerol with benzaldehyde are significantly influenced by several reaction parameters. Key factors that have been extensively studied to maximize the yield of this compound include reaction temperature, the molar ratio of reactants, catalyst loading, and reaction time. dntb.gov.uaresearchgate.net

Researchers have found that optimizing these conditions is crucial for achieving high conversion of glycerol and selectivity towards the desired dioxane product. For instance, a study utilizing a ferromagnetic heteropolyacid catalyst identified optimal conditions as a temperature of 120 °C, a glycerol to benzaldehyde molar ratio of 1:1.15, and a catalyst loading of 5% by weight. dntb.gov.uamdpi.comresearchgate.net Under these conditions, a glycerol conversion of 85.95% and a cyclic acetals yield of 78.36% were achieved. dntb.gov.uamdpi.com Another study using a solid sulfonic acid catalyst reported a maximum acetal yield of 97% with a glycerol to benzaldehyde molar ratio of 1.2:1. researchgate.net The use of solvents also plays a role, with toluene (B28343) being identified as an effective solvent for this reaction, leading to higher glycerol conversion compared to more hydrophilic solvents. nih.gov The removal of water, a byproduct of the reaction, is also a critical factor, often accomplished through azeotropic distillation. cnr.it

Interactive Data Table: Optimization of Reaction Parameters

| Catalyst | Glycerol:Benzaldehyde Molar Ratio | Temperature (°C) | Catalyst Loading | Glycerol Conversion (%) | Cyclic Acetal Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Ferromagnetic Heteropolyacid | 1:1.15 | 120 | 5 wt% | 85.95 | 78.36 | dntb.gov.uamdpi.com |

| Solid Sulfonic Acid | 1.2:1 | Not specified | 0.15 g | Not specified | 97 | researchgate.net |

| SO42-/CeO2-ZrO2 | 1:5 | 100 | 9 wt% | 92.08 | Not specified | nih.gov |

| Sn-Al-MCM-41 | Not specified | 120 | Not specified | 95 | 75 | researchgate.netresearchgate.net |

The choice of catalyst is a determining factor in the acetalization of glycerol with benzaldehyde, influencing both the reaction rate and the selectivity towards either the five-membered or six-membered ring product. mdpi.com Acid catalysts are essential for this reaction to proceed. rsc.org A wide array of both homogeneous and heterogeneous catalysts have been investigated to enhance the synthesis of this compound. nih.govnih.govresearchgate.net

Acid-Catalyzed Acetalization of Glycerol with Benzaldehyde

Influence of Catalysts on Reaction Efficiency and Selectivity

Homogeneous Acid Catalysts (e.g., p-Toluenesulfonic Acid)

Homogeneous acid catalysts, such as mineral acids (H₂SO₄, HCl) and organic acids like p-toluenesulfonic acid (p-TSA), have been traditionally used for glycerol acetalization. nih.govmdpi.comfrontiersin.orgrsc.org p-TSA is a commonly employed catalyst due to its strong acidity and effectiveness in promoting the reaction. nih.govrsc.org Studies have shown that under microwave irradiation with p-TSA as a catalyst, a benzaldehyde conversion of 67% can be achieved, with a selectivity of 53% for the dioxane product. mdpi.com However, the use of homogeneous catalysts presents challenges in terms of separation from the product mixture, leading to corrosion and environmental concerns. mdpi.com Research has also explored the use of acidic ionic liquids as homogeneous catalysts, which have shown promising results in the acetalization of glycerol with benzaldehyde. mdpi.com

Heterogeneous Catalysts (e.g., Al-SBA-15, Solid Sulfonic Acid Catalysts)

To overcome the drawbacks of homogeneous catalysts, significant research has focused on the development of solid acid catalysts. nih.gov These heterogeneous catalysts offer advantages such as ease of separation, reusability, and reduced environmental impact. rsc.org

Al-SBA-15 , a mesoporous aluminosilicate, has demonstrated excellent catalytic activity in the acetalization of glycerol. rsc.org The Brønsted acid sites within the Al-SBA-15 structure are responsible for its catalytic performance. nih.gov Interestingly, when reacting glycerol with benzaldehyde using Al-SBA-15, there is a notable selectivity towards the five-membered dioxolane product. rsc.org This is in contrast to reactions with paraformaldehyde, where the six-membered dioxane is favored. rsc.org The stability and reusability of Al-SBA-15 have also been highlighted as significant advantages. rsc.org

Solid sulfonic acid catalysts represent another important class of heterogeneous catalysts for this reaction. These catalysts can be prepared by immobilizing sulfonic acid groups onto various solid supports, such as silica (B1680970) derived from rice husk ash. researchgate.netresearchgate.net One such catalyst, RHASO3H, has shown good activity in the acetalization of glycerol with benzaldehyde, with a preference for the formation of the five-membered ring isomer. researchgate.net Other solid sulfonic acid catalysts, like Amberlyst-15 and Amberlyst-36, have also been effectively used in the acetalization of glycerol with various aldehydes, including benzaldehyde. rsc.org

Interactive Data Table: Catalyst Performance in Glycerol Acetalization with Benzaldehyde

| Catalyst | Type | Key Findings | Reference |

|---|---|---|---|

| p-Toluenesulfonic Acid (p-TSA) | Homogeneous | 67% benzaldehyde conversion, 53% selectivity for dioxane under microwave conditions. | mdpi.com |

| Al-SBA-15 | Heterogeneous | High catalytic activity, selective towards the five-membered dioxolane product with benzaldehyde. Reusable and stable. | rsc.org |

| Solid Sulfonic Acid (RHASO3H) | Heterogeneous | Good activity, favors the formation of the five-membered ring isomer. | researchgate.net |

| Amberlyst-15, Amberlyst-36 | Heterogeneous | Effective solid acid catalysts for glycerol acetalization. | rsc.org |

| Fe/Al-SBA-15 | Heterogeneous | Predominantly forms the five-membered dioxolane product. | frontiersin.org |

The acetalization of glycerol with benzaldehyde can lead to the formation of two isomeric cyclic acetals: the five-membered (2-phenyl-1,3-dioxolan-4-yl)methanol and the six-membered this compound. rsc.org The relative ratio of these two products is a critical aspect of the synthesis and can be influenced by several factors, including the choice of catalyst and reaction conditions.

Generally, the formation of the five-membered dioxolane ring is kinetically favored. rsc.org However, the six-membered dioxane ring is often the thermodynamically more stable product. Research has shown that with certain catalysts, such as Al-SBA-15, there is a distinct selectivity switch. rsc.org When paraformaldehyde is used as the aldehyde source with Al-SBA-15, the six-membered dioxane is the major product. rsc.org Conversely, when benzaldehyde is used with the same catalyst, the five-membered dioxolane is preferentially formed. rsc.org This suggests that the nature of the aldehyde plays a significant role in directing the cyclization pathway.

Some studies have reported an evolution from the five-membered to the six-membered ring over longer reaction times, indicating a thermodynamic equilibration process. rsc.org However, other research using Al-SBA-15 found that the five-membered ring remained the major product even after extended reaction times. rsc.org The ability to control the selective formation of either the dioxane or dioxolane isomer is of great interest as it allows for the targeted synthesis of specific compounds for various applications.

Alternative Synthetic Strategies and Precursors

Beyond traditional methods, several innovative strategies have been developed to synthesize this compound and its derivatives, utilizing a range of starting materials.

Propargyl alcohols are versatile building blocks in organic synthesis. Their transformation into various heterocyclic structures is a subject of ongoing research. researchgate.net The synthesis of substituted pyrazoles from propargyl alcohols, for instance, can proceed through an acid-catalyzed Meyer-Schuster rearrangement. researchgate.net This reactivity highlights the potential of propargylic compounds to serve as precursors for more complex molecules. The core principle involves the activation of the alkyne group, often facilitated by a metal catalyst, leading to intermediates that can undergo cyclization reactions. researchgate.netrsc.org While a direct synthesis of this compound from propargyl alcohol is not explicitly detailed in the provided results, the general reactivity of propargyl alcohols suggests their potential as precursors in multi-step synthetic sequences. researchgate.netnih.gov For example, a thesis by Baker describes the synthesis of 2-phenyl-5-carboxy-1,3-dioxan, a derivative, from non-carbohydrate precursors, including an eight-stage synthesis starting from propargyl alcohol.

Kojic acid, a natural pyrone produced by fungi, serves as a versatile starting material for various organic compounds due to its inherent functionality. researchgate.net Its structure can be chemically modified through reactions like alkylation, acylation, and ring-opening to generate a diverse array of derivatives. researchgate.net A doctoral thesis outlines the elaboration of kojic acid to 2-deoxy-DL-ribose, showcasing its utility as a precursor in carbohydrate chemistry. Although a direct conversion to this compound is not described, the chemical handles on the kojic acid molecule, specifically the hydroxyl groups, present opportunities for derivatization and subsequent cyclization reactions to form dioxane rings. researchgate.netresearchgate.net

The reaction of furfural (B47365) with glycerol provides a direct route to furan-substituted 1,3-dioxanes and dioxolanes. researchgate.net This acetalization reaction typically yields a mixture of isomers, including 2-(furan-2-yl)-1,3-dioxan-5-ol (a structural analog of this compound) and (2-(furan-2-yl)-1,3-dioxolan-4-yl)methanol. researchgate.netrsc.org The reaction is commonly catalyzed by acids, with various homogeneous and heterogeneous catalysts being employed to improve yield and selectivity. researchgate.net Studies have shown that the reaction conditions, such as temperature and catalyst choice, significantly influence the product distribution. researchgate.netresearchgate.net For example, using a five-fold excess of furfural at 100°C can lead to yields of up to 90%. researchgate.net The resulting cis and trans isomers of the six-membered dioxane can be separated and their stereochemistry determined using spectroscopic methods like IR and NMR. researchgate.net

Table 1: Comparison of Precursors for 1,3-Dioxane Synthesis

| Precursor | Reaction Type | Key Intermediates/Features | Potential Products |

|---|---|---|---|

| Propargyl Alcohol Derivatives | Multi-step synthesis, Meyer-Schuster rearrangement | Propargylic carbocations, allenol intermediates researchgate.netresearchgate.net | Substituted pyrazoles, 2-phenyl-5-carboxy-1,3-dioxan researchgate.net |

| Kojic Acid | Derivatization and cyclization | Functionalized pyrones researchgate.net | 2-deoxy-DL-ribose and other carbohydrate derivatives |

| Furfural and Glycerol | Acetalization | Acetal intermediates | 2-(furan-2-yl)-1,3-dioxan-5-ol, (2-(furan-2-yl)-1,3-dioxolan-4-yl)methanol researchgate.net |

Synthesis from Kojic Acid

Mechanistic Studies of 1,3-Dioxane Acetalization

The formation of 1,3-dioxanes through acetalization is a fundamental reaction in organic chemistry. Acid-catalyzed acetal formation is known to proceed through highly reactive oxocarbenium ion intermediates. nih.gov These intermediates are susceptible to nucleophilic attack, and the resulting acetals are also acid-labile, which can lead to equilibration and the formation of the most thermodynamically stable product. nih.gov

Mechanistic studies, including NMR analysis of deuterated substrates, have revealed that the regioselectivity of acetalization can be temperature-dependent. nih.gov At lower temperatures, a syn-addition mechanism may be favored, proceeding through a concerted, asynchronous formation of the acetal. nih.gov Computational studies support the existence of a complex interplay between different reaction mechanisms. nih.gov The stability of the cyclic acetal also plays a role; for instance, 1,3-dioxolanes (five-membered rings) are often formed faster than the corresponding 1,3-dioxanes (six-membered rings) due to the relative ease of forming the oxocarbonium ion in the rate-determining step. cdnsciencepub.com

Industrial Scalability and Process Improvements in Synthesis

For any synthetic method to be industrially viable, factors such as cost-effectiveness, scalability, and process efficiency are paramount. The synthesis of 1,3-dioxanes, including this compound, has been a subject of process improvement studies. google.com

Stereochemical and Conformational Aspects of 2 Phenyl 1,3 Dioxan 5 Ol

Analysis of Isomeric Forms: Cis and Trans Diastereomers

2-Phenyl-1,3-dioxan-5-ol (B158224) exists as cis and trans diastereomers, which differ in the spatial orientation of the phenyl group at the C2 position and the hydroxyl group at the C5 position of the 1,3-dioxane (B1201747) ring. cymitquimica.com These isomers exhibit distinct physical and chemical properties. The synthesis of this compound, typically through the acetalization of glycerol (B35011) with benzaldehyde (B42025), results in a mixture of these diastereomers along with the isomeric 2-phenyl-1,3-dioxolan-4-yl)methanol. rsc.orggoogle.comresearchgate.net

Diastereoselectivity in Synthesis

The reaction of glycerol and benzaldehyde under acidic conditions produces a mixture of this compound (a six-membered ring) and (2-phenyl-1,3-dioxolan-4-yl)methanol (a five-membered ring), each as a pair of diastereomers. rsc.org The ratio of these products can be influenced by the reaction conditions. For instance, in a solventless system at 100°C, the five-membered dioxolane derivative is often the major product. rsc.org The formation of the cis and trans isomers of this compound is a key aspect of this synthesis.

| Reactants | Products | Isomeric Forms |

| Glycerol, Benzaldehyde | This compound, (2-Phenyl-1,3-dioxolan-4-yl)methanol | Cis and Trans diastereomers for both products |

Separation and Isolation of Isomers

The separation of the cis and trans diastereomers of this compound from the reaction mixture, which also contains the dioxolane isomers, can be challenging due to their similar physicochemical properties. researchgate.net Chromatographic techniques, such as gas chromatography-mass spectrometry (GC-MS), are employed to identify and quantify the different isomers. rsc.orgrsc.org For instance, GC-MS analysis can distinguish between the two diastereomers of (2-phenyl-1,3-dioxolan-4-yl)methanol and the two diastereoisomers of this compound based on their retention times. rsc.orgrsc.org Specific chemical reactions can also be used to isolate or derivatize the isomers. For example, the reaction of cis-2-phenyl-1,3-dioxan-5-ol with triphenylphosphine-carbon tetrabromide yields cis-4-bromomethyl-2-phenyl-1,3-dioxolan, its trans-diastereoisomer, and trans-5-bromo-2-phenyl-1,3-dioxan. sigmaaldrich.comrsc.org

Conformational Analysis of the 1,3-Dioxane Ring System

The 1,3-dioxane ring of this compound is not planar and adopts various conformations to minimize steric and electronic strain.

Investigation of Chair and Twist Conformers

Quantum-chemical studies of 5-substituted 1,3-dioxanes, including 5-phenyl-1,3-dioxane, have shown that the most stable conformation is the chair form. researchgate.net In addition to the chair conformers (equatorial and axial), the potential energy surface also includes local minima corresponding to twist conformers, such as the 2,5-twist. researchgate.netresearchgate.net Other conformations like the half-chair, sofa, and unsymmetrical boat are typically transition states or maxima on the potential energy surface. researchgate.net

Potential Energy Surfaces for Conformational Isomerizations

Theoretical calculations have revealed the pathways for the interconversion of different conformers. For 5-alkyl- and 5-phenyl-1,3-dioxanes, two primary pathways for the isomerization between the equatorial and axial chair conformers have been identified. researchgate.net These isomerizations proceed through intermediate twist conformers. The energy barriers for these conformational changes have been estimated through computational methods. researchgate.net For example, the isomerization from a chair to a 2,5-twist conformer in 1,3-dioxane has a calculated free energy barrier. researchgate.net

| Conformer Type | Relative Stability | Role in Isomerization |

| Chair (Equatorial/Axial) | Global Minimum (most stable) | Ground states |

| Twist (e.g., 2,5-Twist) | Local Minimum | Intermediate |

| Half-Chair, Sofa, Boat | Maximum | Transition States |

Influence of the 2-Phenyl Substituent on Ring Conformation and Anomeric Effects

The presence of the phenyl group at the C2 position significantly influences the conformation of the 1,3-dioxane ring. This substituent can adopt either an equatorial or an axial position in the chair conformation. The anomeric effect, a stereoelectronic phenomenon, plays a crucial role in such systems. researchgate.netscripps.edu It describes the preference of an electronegative substituent at the anomeric carbon (C2 in this case) to occupy the axial position, which can be more stable than the equatorial orientation due to favorable orbital interactions. scripps.edubasna.ir Specifically, this involves the overlap of a lone pair of electrons from the ring oxygen atoms with the antibonding orbital of the C2-phenyl bond (n→σ* interaction). basna.ir This effect stabilizes the axial conformation of the 2-phenyl group, counteracting the steric hindrance it would otherwise introduce.

Role of Intramolecular Hydrogen Bonding in Conformational Stability

The conformational preferences of the this compound ring are significantly influenced by the presence of the hydroxyl group at the C5 position. Like cyclohexane, the 1,3-dioxane ring preferentially adopts a chair conformation to minimize torsional strain. thieme-connect.de However, the substituent at the C5 position can exist in either an axial or equatorial orientation, and the relative stability of these conformers is dictated by a delicate balance of steric and electronic effects, most notably intramolecular hydrogen bonding.

In dilute, non-polar solvents, the cis isomer, where the hydroxyl group is in an axial position, is stabilized by an intramolecular hydrogen bond between the hydrogen of the hydroxyl group and the axial lone pairs of the ring oxygen atoms (O1 and O3). researchgate.netstackexchange.com This interaction creates a five-membered ring system that locks the conformation. Studies on the parent compound, 5-hydroxy-1,3-dioxane, have shown through microwave spectroscopy that the conformer with the axial hydroxyl group is more stable, a phenomenon attributed to a bifurcated hydrogen bond to the two ring oxygen atoms. stackexchange.com This intramolecular hydrogen bond is disrupted in the equatorial conformer, which is more susceptible to forming intermolecular hydrogen bonds with solvent molecules. nih.gov

The presence of the phenyl group at the C2 position, which preferentially occupies an equatorial position to minimize steric hindrance, further influences the ring's geometry but does not alter the fundamental role of the hydrogen bond. The stability conferred by this O-H···O interaction in the axial conformer can be significant, overriding the typical steric preference for a substituent to be in the equatorial position. The extent of this stabilization has been used to assign the configurations of isomers of 1,3-O-benzylideneglycerol (an alternative name for this compound). researchgate.net

Table 1: Conformational Preferences of 5-Hydroxy-1,3-Dioxane Derivatives

| Conformer | Key Stabilizing/Destabilizing Interaction | Preferred State/Solvent | Supporting Evidence |

| Axial-OH | Intramolecular bifurcated hydrogen bond (O-H···O1/O3) | Gas Phase, Dilute CCl₄ solution | Microwave Spectroscopy, NMR Coupling Constants stackexchange.com |

| Equatorial-OH | Sterically less hindered | Polar, hydrogen-bonding solvents | Disruption of intramolecular H-bond allows for intermolecular H-bonding with solvent nih.gov |

Stereoselective Synthesis Approaches and Chiral Pool Strategies

The synthesis of specific stereoisomers of this compound is a key challenge, addressed primarily through stereoselective synthesis and the use of the chiral pool. Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials to introduce chirality into the target molecule. numberanalytics.comub.edu

The most common approach to synthesizing this compound is the acid-catalyzed acetalization of glycerol with benzaldehyde. rsc.org Since glycerol is a prochiral molecule, this reaction can lead to a mixture of cis and trans diastereomers. rsc.org Controlling the stereochemical outcome of this reaction is paramount for obtaining a single, desired isomer.

A primary chiral pool starting material for this synthesis is glycerol itself, or its derivatives. Another important source is the wide array of available carbohydrates. thieme-connect.deresearchgate.net For instance, D-erythrose derivatives have been used to synthesize chiral 1,3-dioxanes. uminho.pt The inherent chirality of these starting materials can be used to direct the formation of specific stereocenters in the final product.

Stereoselective strategies often involve:

Substrate Control: Using a chiral derivative of glycerol or a carbohydrate where the existing stereocenters dictate the stereochemistry of the newly formed chiral centers during cyclization.

Chiral Auxiliaries: Attaching a chiral auxiliary to the starting material to guide the reaction stereoselectively, which is then removed. sfu.ca

Chiral Catalysts: Employing chiral Brønsted or Lewis acids to catalyze the acetalization reaction enantioselectively.

For example, the synthesis of the related compound (2R,4S,5R)-4-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-ol involves the stereoselective cyclization of glycerol derivatives. vulcanchem.com Similarly, stereoselective additions to chiral 1,3-dioxin-4-ones have been demonstrated as a robust method for creating defined stereocenters in dioxane systems. acs.org These methods highlight the importance of controlling the facial selectivity of reactions involving the prochiral centers of the starting materials. The synthesis of specific isomers, such as cis-2-phenyl-1,3-dioxan-5-ol, is crucial as they serve as precursors for other complex molecules, including monomers for copolymers. sigmaaldrich.comsigmaaldrich.com

Table 2: Overview of Synthesis Strategies for Chiral 1,3-Dioxanes

| Strategy | Starting Material(s) | Key Transformation | Method of Stereocontrol |

| Acetalization | Glycerol, Benzaldehyde | Acid-catalyzed cyclization | Substrate-controlled diastereoselection rsc.org |

| Chiral Pool Synthesis | D-Erythrose derivatives | Multi-step synthesis including cyclization | Use of inherent chirality from a carbohydrate source uminho.pt |

| Asymmetric Addition | Chiral 1,3-dioxin-4-ones | Dialkylzinc additions | Remote stereoselectivity directed by existing chiral centers acs.org |

| Intermediate for Polymers | This compound | Synthesis of monomers like 5-benzyloxy-1,3-dioxan-2-one | Starting with a specific isomer of the dioxanol (B12646121) sigmaaldrich.comsigmaaldrich.com |

Reactivity and Derivatization of 2 Phenyl 1,3 Dioxan 5 Ol

Reactions Involving the Hydroxyl Group at C-5

The secondary alcohol at the C-5 position is a primary site for various chemical modifications, including nucleophilic substitution, esterification, etherification, and oxidation.

Nucleophilic Substitution Reactions

The hydroxyl group at C-5 can be converted into a good leaving group, facilitating nucleophilic substitution. These reactions can sometimes be accompanied by structural rearrangements.

The reaction of cis-2-phenyl-1,3-dioxan-5-ol with triphenylphosphine (B44618) in the presence of carbon tetrabromide or carbon tetrachloride is a notable example of halogenodeoxygenation. rsc.orgsigmaaldrich.comsigmaaldrich.com This reaction does not simply yield the expected 5-halo-2-phenyl-1,3-dioxane but instead results in a mixture of products due to rearrangement. rsc.orgrsc.org

When cis-2-phenyl-1,3-dioxan-5-ol is treated with triphenylphosphine–carbon tetrabromide, it yields three main products: cis-4-bromomethyl-2-phenyl-1,3-dioxolane, its trans-diastereoisomer, and trans-5-bromo-2-phenyl-1,3-dioxan. rsc.org The corresponding reaction with carbon tetrachloride produces the analogous chloro derivatives. rsc.org This outcome highlights the propensity for ring contraction under these seemingly neutral conditions. rsc.org

In contrast, the reaction of cis-2-phenyl-1,3-dioxan-5-yl toluene-p-sulphonate with lithium bromide in boiling acetonitrile (B52724) proceeds without rearrangement to give trans-5-bromo-2-phenyl-1,3-dioxan as the sole brominated product. rsc.org

Table 1: Product Distribution in the Halogenodeoxygenation of cis-2-Phenyl-1,3-dioxan-5-ol

| Reagent | Product | Proportion (%) |

|---|---|---|

| Triphenylphosphine–Carbon Tetrabromide | cis-4-bromomethyl-2-phenyl-1,3-dioxolane | 45 |

| trans-4-bromomethyl-2-phenyl-1,3-dioxolane | 48 | |

| trans-5-bromo-2-phenyl-1,3-dioxan | 7 | |

| Triphenylphosphine–Carbon Tetrachloride | Chloro-analogues of the above products | Not specified |

Data sourced from the Journal of the Chemical Society, Perkin Transactions 1. rsc.org

As observed in the halogenodeoxygenation reactions, 2-phenyl-1,3-dioxan-5-ol (B158224) can undergo intramolecular rearrangements to form five-membered 1,3-dioxolane (B20135) derivatives. rsc.orgrsc.org This ring contraction is a significant aspect of its reactivity, particularly under conditions that favor the formation of a carbocation or a species with carbocation-like character at the C-5 position. The stability of the resulting rearranged product often drives this transformation. The presence of the phenyl group at C-2 can influence the stereochemical outcome of these rearrangements.

Halogenodeoxygenation (e.g., with Triphenylphosphine-Carbon Tetrabromide/Tetrachloride)

Esterification and Etherification Reactions at the C-5 Hydroxyl

The hydroxyl group of this compound readily undergoes esterification and etherification. vulcanchem.com These reactions are standard transformations for alcohols and are used to introduce a variety of functional groups. For instance, it can be acylated to form esters, which can be useful in the synthesis of polymers. vulcanchem.com Etherification, the formation of ethers, is another common derivatization. This compound has been used as a starting material in the synthesis of 5-benzyloxy-1,3-dioxan-2-one, a carbonate monomer that can be copolymerized with ε-caprolactone. sigmaaldrich.comsigmaaldrich.com

Oxidation to Carbonyl Derivatives

The secondary alcohol at the C-5 position can be oxidized to the corresponding ketone, 2-phenyl-1,3-dioxan-5-one (B2960626). This transformation is a key step in various synthetic pathways.

The oxidation of this compound to 2-phenyl-1,3-dioxan-5-one is a well-documented process. google.comgoogle.com Various oxidizing agents can be employed for this conversion. The resulting ketone, 2-phenyl-1,3-dioxan-5-one, is a valuable synthetic intermediate. google.comgoogle.com For example, it can undergo a deprotection reaction (deacetalization) to yield dihydroxyacetone (DHA). google.comgoogle.com Furthermore, it serves as a precursor for the synthesis of an acetal (B89532) form of 2-amino-1,3-propanediol (B45262) (serinol), which is a useful raw material for X-ray contrast agents. google.comgoogle.com The purity of the starting this compound, often obtained by recrystallization of an isomer mixture, is crucial for the efficient production of the ketone. google.comgoogle.com While various oxidation methods have been explored, some, like those using expensive oxidizing agents in stoichiometric amounts, are not well-suited for industrial-scale manufacturing. google.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Triphenylphosphine |

| Carbon Tetrabromide |

| Carbon Tetrachloride |

| cis-4-bromomethyl-2-phenyl-1,3-dioxolane |

| trans-4-bromomethyl-2-phenyl-1,3-dioxolane |

| trans-5-bromo-2-phenyl-1,3-dioxan |

| cis-2-phenyl-1,3-dioxan-5-yl toluene-p-sulphonate |

| Lithium Bromide |

| Acetonitrile |

| 1,3-dioxolane |

| 5-benzyloxy-1,3-dioxan-2-one |

| ε-caprolactone |

| 2-Phenyl-1,3-dioxan-5-one |

| Dihydroxyacetone (DHA) |

Mechanistic Aspects of Oxidative Transformations

The oxidation of the secondary alcohol in this compound to its corresponding ketone, 2-phenyl-1,3-dioxan-5-one, is a crucial transformation for creating synthetic intermediates for pharmaceuticals and other fine chemicals. google.comgoogle.com This reaction typically involves the use of common oxidizing agents that are effective for converting secondary alcohols to ketones. libretexts.org

The mechanism of this oxidation generally follows a pathway characteristic of secondary alcohol oxidation. libretexts.org For instance, when using a chromium-based reagent like pyridinium (B92312) chlorochromate (PCC), the reaction is initiated by the formation of a chromate (B82759) ester from the alcohol and the oxidizing agent. This is followed by a base-assisted elimination of the alpha-proton, leading to the formation of the ketone and a reduced chromium species. The choice of oxidizing agent is critical to prevent over-oxidation or cleavage of the dioxane ring. organic-chemistry.org

A patented method describes the production of 2-phenyl-1,3-dioxan-5-one by oxidizing a mixture of cis- and trans-2-phenyl-1,3-dioxan-5-ol. google.comgoogle.com While specific mechanistic details are proprietary, the process highlights the industrial relevance of this oxidative transformation. The reaction can be performed under conditions that also induce oxidative esterification of related dioxolane impurities that may be present in the starting material mixture. google.com

Ring-Opening Polymerization and Copolymerization

This compound is a valuable precursor for the synthesis of functional monomers used in ring-opening polymerization (ROP), a process widely employed to produce biodegradable polyesters and polycarbonates. rsc.orgdokumen.pub

Synthesis of Poly(carbonate ester)s

This compound serves as a starting material for the synthesis of 5-benzyloxy-1,3-dioxan-2-one, a carbonate monomer of glycerol (B35011). scientificlabs.iesigmaaldrich.comsigmaaldrich.compsu.edusigmaaldrich.comsigmaaldrich.com This monomer can undergo ring-opening polymerization to create poly(carbonate ester)s. These polymers are of significant interest due to their potential biocompatibility and the presence of functionalizable side groups. psu.edu The synthesis of the monomer from this compound involves a multi-step process, including protection of the hydroxyl group, deprotection of the acetal, and subsequent cyclization to form the carbonate. nih.gov

Copolymerization with Lactones (e.g., ε-Caprolactone)

A significant application of the derived monomer, 5-benzyloxy-1,3-dioxan-2-one, is its copolymerization with lactones such as ε-caprolactone. scientificlabs.iesigmaaldrich.comsigmaaldrich.compsu.edusigmaaldrich.comsigmaaldrich.com This reaction, often catalyzed by tin(II) 2-ethylhexanoate, yields poly(ester-carbonate)s. scientificlabs.iepsu.edu These copolymers incorporate glycerol units with pendant hydroxyl groups (after deprotection), which can be further modified. psu.edu

The properties of the resulting copolymers, such as molecular weight and thermal characteristics, can be tailored by adjusting the molar ratios of the comonomers. psu.eduresearchgate.net The incorporation of the glycerol-derived carbonate monomer into the poly(ε-caprolactone) backbone introduces functional side chains, addressing a limitation of pure poly(ε-caprolactone). psu.edu

Below is a table summarizing the results of the copolymerization of 5-benzyloxy-1,3-dioxan-2-one with ε-caprolactone. psu.edu

| Copolymer Composition (CL:CG-Bn) | Mn ( g/mol ) | Mw/Mn | Tg (°C) | Tc (°C) | Tm (°C) | ΔHf (J/g) |

| 100:0 | 28,100 | 1.48 | -64 | 18 | 56 | 66 |

| 90:10 | 21,300 | 1.63 | -59 | 10 | 47 | 35 |

| 80:20 | 20,400 | 1.65 | -52 | - | 35 | 16 |

| 70:30 | 18,600 | 1.69 | -46 | - | 26 | 5 |

| 60:40 | 15,300 | 1.71 | -39 | - | - | - |

| 0:100 | 12,500 | 1.61 | -10 | - | - | - |

CL: ε-Caprolactone, CG-Bn: 5-benzyloxy-1,3-dioxan-2-one Mn: Number-average molecular weight, Mw/Mn: Polydispersity index, Tg: Glass transition temperature, Tc: Crystallization temperature, Tm: Melting temperature, ΔHf: Heat of fusion

Functionalization of the Phenyl Ring and Dioxane Backbone

The chemical structure of this compound allows for selective functionalization at both the phenyl ring and the dioxane backbone.

The hydroxyl group on the dioxane backbone is a primary site for derivatization. For instance, it can react with carbamoyl (B1232498) chlorides, such as N-methyl-N-phenylcarbamoyl chloride, to form the corresponding N-methyl-N-phenylcarbamates under mild conditions. core.ac.uk The sodium salt of cis-2-phenyl-1,3-dioxan-5-ol can also react with other chlorinated compounds to form ether linkages. core.ac.uk Furthermore, the reaction of cis-2-phenyl-1,3-dioxan-5-ol with triphenylphosphine-carbon tetrabromide leads to a mixture of brominated products, including rearranged dioxolane derivatives, highlighting the reactivity of the dioxane system under certain conditions. sigmaaldrich.comsigmaaldrich.com

Functionalization of the phenyl ring can be achieved, for example, by using a substituted benzaldehyde (B42025) in the initial synthesis of the dioxane ring. The preparation of 2-(4-methylphenyl)-1,3-dioxan-5-ol (B1618580) demonstrates that modifications to the phenyl group are feasible. This suggests that a variety of functional groups could be introduced onto the aromatic ring to tailor the properties of the molecule and its derivatives.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 2-phenyl-1,3-dioxan-5-ol (B158224), offering granular detail about its structural and stereochemical features.

Proton NMR (¹H NMR) is instrumental in confirming the structure of this compound and determining the relative orientation of its substituents. The ¹H NMR spectrum displays characteristic signals for the protons in different chemical environments within the molecule.

In a study, the ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) showed distinct peaks corresponding to the various protons. rsc.org The phenyl protons typically appear as a multiplet in the aromatic region (δ 7.36-7.49 ppm). rsc.org The benzylic proton at the C2 position (O-CH(Ph)-O) gives a singlet at δ 5.54 ppm. rsc.org The protons on the dioxane ring and the hydroxyl proton exhibit more complex splitting patterns that are crucial for stereochemical assignment. For instance, the hydroxyl proton appears as a doublet at δ 3.07 ppm (J = 10.0 Hz), and another proton on the ring shows a broad doublet at δ 3.61 ppm (J = 10.0 Hz). rsc.org The axial and equatorial protons at C4 and C6 positions of the dioxane ring are non-equivalent and thus show different chemical shifts and coupling patterns. These are observed as doublets of doublets at δ 4.09 ppm (J = 12.0 and 1.5 Hz) and δ 4.17 ppm (J = 12.0 and 1.5 Hz). rsc.org

The synthesis of this compound often results in a mixture of diastereomers, which can be identified by ¹H NMR. rsc.org For example, in the acid-catalyzed reaction of glycerol (B35011) and benzaldehyde (B42025), the resulting mixture contains both the five-membered ring product, (2-phenyl-1,3-dioxolan-4-yl)methanol, and the six-membered ring product, this compound. rsc.org The ¹H NMR spectrum of the mixture shows distinct peaks for the benzylic protons of the different isomers, with the C6 isomers (this compound) appearing at δ 5.58 and 5.45 ppm. rsc.org

Table 1: Representative ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| Phenyl-H | 7.36-7.49 | m | - | rsc.org |

| O-CH(Ph)-O | 5.54 | s | - | rsc.org |

| CH-OH | 3.61 | br d | 10.0 | rsc.org |

| OH | 3.07 | d | 10.0 | rsc.org |

| O-CH₂ (axial/equatorial) | 4.09 | dd | 12.0, 1.5 | rsc.org |

| O-CH₂ (axial/equatorial) | 4.17 | dd | 12.0, 1.5 | rsc.org |

Note: Chemical shifts and coupling constants can vary slightly depending on the solvent and experimental conditions. s = singlet, d = doublet, dd = doublet of doublets, m = multiplet, br = broad.

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal in the spectrum, allowing for a complete assignment of the carbon skeleton.

Table 2: Predicted/Representative ¹³C NMR Data for this compound and its Derivatives

| Carbon Assignment | Representative Chemical Shift (δ, ppm) | Reference |

| Phenyl C (quaternary) | 138.4 | cdnsciencepub.com |

| Phenyl CH | 126.6-129.3 | cdnsciencepub.com |

| C2 (acetal) | 101.7 | cdnsciencepub.com |

| C5 (CH-OH) | 69.0 | cdnsciencepub.com |

| C4, C6 (O-CH₂) | 88.2, 63.5 | cdnsciencepub.com |

Note: The presented data is based on a closely related derivative and serves as a representative example. Actual chemical shifts for this compound may vary.

The 1,3-dioxane (B1201747) ring of this compound is not static but exists in a dynamic equilibrium between different conformations, primarily chair and twist-boat forms. Dynamic NMR (DNMR) spectroscopy is a powerful tool to study these conformational changes. By analyzing the NMR spectra at different temperatures, it is possible to determine the energy barriers for ring inversion and other conformational processes.

For substituted 1,3-dioxanes, the chair conformation is generally the most stable. researchgate.net The phenyl group at the C2 position and the hydroxyl group at the C5 position can adopt either an axial or an equatorial orientation. DNMR studies can provide information on the relative populations of these conformers and the kinetics of their interconversion. While specific DNMR studies focused solely on this compound were not detailed in the provided search results, the principles are well-established for the 1,3-dioxane system. researchgate.net Such studies would involve monitoring the coalescence of signals as the temperature is raised, from which the free energy of activation for conformational exchange can be calculated.

The magnitude of the vicinal coupling constant (³J) between two protons on adjacent atoms is highly dependent on the dihedral angle between them, a relationship described by the Karplus equation. miamioh.edu This principle is extensively used in the conformational analysis of cyclic systems like this compound.

By measuring the ³J values between the protons on the C4, C5, and C6 atoms of the dioxane ring from the ¹H NMR spectrum, the dihedral angles can be estimated, which in turn defines the conformation of the ring. For example, a large coupling constant (typically 8-13 Hz) between two vicinal protons indicates an anti-periplanar (180°) or syn-periplanar (0°) relationship, often found between axial-axial protons in a chair conformation. Conversely, a small coupling constant (typically 1-5 Hz) suggests a gauche relationship (around 60°), which is characteristic of axial-equatorial or equatorial-equatorial interactions.

The analysis of vicinal coupling constants in this compound and its derivatives allows for the determination of the preferred chair conformation and the orientation of the phenyl and hydroxyl substituents. researchgate.netcdnsciencepub.com

Dynamic NMR Studies for Conformational Dynamics

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and elemental composition of this compound. When coupled with a separation technique like gas chromatography, it becomes a powerful tool for identification and purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used for the analysis of volatile and semi-volatile compounds like this compound.

In a typical GC-MS analysis, a sample containing this compound is injected into the gas chromatograph, where it is vaporized and separated from other components in the mixture based on their boiling points and interactions with the stationary phase of the GC column. rsc.org The separated components then enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), producing a mass spectrum that is a unique fingerprint of the compound.

The mass spectrum of this compound shows a molecular ion peak (M⁺) corresponding to its molecular weight (180.20 g/mol ), although it may be weak or absent depending on the ionization method. nih.gov More prominent are the fragment ions, which provide structural information. For instance, a peak at m/z 179 is often observed, corresponding to the loss of a hydrogen atom. nih.gov Another significant fragment is often seen at m/z 105, which can be attributed to the benzoyl cation ([C₆H₅CO]⁺). nih.gov

GC-MS is also crucial for assessing the purity of this compound samples. The chromatogram will show a major peak for the target compound, and any impurities will appear as separate, smaller peaks. rsc.org By comparing the retention time and mass spectrum of the major peak with that of a known standard, the identity of the compound can be confirmed. rsc.orgrsc.org In the synthesis of this compound from glycerol and benzaldehyde, GC-MS is used to identify and quantify the desired product as well as the isomeric by-product, (2-phenyl-1,3-dioxolan-4-yl)methanol. rsc.org The two diastereomers of this compound have been observed at a retention time of 13.54 minutes under specific GC conditions. rsc.org

Table 3: Key Mass Spectrometry Data for this compound

| Feature | Value | Reference |

| Molecular Formula | C₁₀H₁₂O₃ | nih.gov |

| Molecular Weight | 180.20 g/mol | nih.gov |

| Key Fragment (m/z) | 179 | nih.gov |

| Key Fragment (m/z) | 105 | nih.gov |

Chemical Ionization Mass Spectrometry (CI-MS)

Chemical Ionization Mass Spectrometry (CI-MS) is a soft ionization technique that provides valuable information about the molecular weight of this compound. In CI-MS, a reagent gas is ionized, which in turn ionizes the analyte molecule through proton transfer or adduction. This process typically results in a prominent protonated molecule peak [M+H]+, which for this compound would appear at an m/z (mass-to-charge ratio) corresponding to its molecular weight of 180.20 g/mol plus the mass of a proton. nih.gov This technique is particularly useful for confirming the molecular mass of the compound with minimal fragmentation, which complements the data obtained from more energetic ionization methods like electron ionization (EI). The clear observation of the molecular ion peak is crucial for the initial identification and characterization of the compound in complex mixtures.

Infrared (IR) Spectroscopy for Functional Group Characterization and Hydrogen Bonding Studies

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound and for studying the nature of hydrogen bonding. libretexts.org The IR spectrum of this compound exhibits characteristic absorption bands that correspond to specific vibrational modes of its constituent bonds.

Key IR absorption bands for this compound include:

O-H Stretch: A broad and strong absorption band is typically observed in the region of 3600-3200 cm⁻¹, which is characteristic of the hydroxyl (-OH) group. The broadening of this peak is a direct indication of hydrogen bonding, either intermolecularly or intramolecularly. libretexts.org

C-H Stretch (Aromatic): Absorptions in the 3100-3000 cm⁻¹ range are attributed to the C-H stretching vibrations of the phenyl group. libretexts.org

C-H Stretch (Aliphatic): C-H stretching vibrations of the dioxane ring appear in the 3000-2850 cm⁻¹ region. libretexts.org

C-O Stretch: The C-O stretching vibrations of the alcohol and the ether linkages in the dioxane ring typically appear in the 1260-1000 cm⁻¹ range. libretexts.org A patent describing the synthesis of a mixture containing this compound reports IR peaks at 3429 (br), 2991, 2937, 2856, 1408, 1151, 1082, and 1039 cm⁻¹. google.com

The position and shape of the O-H stretching band can provide detailed insights into the hydrogen bonding network. For instance, in dilute non-polar solutions, a sharper band corresponding to free (non-hydrogen-bonded) hydroxyl groups might be observed, while in the solid state or in concentrated solutions, the broad band due to intermolecular hydrogen bonding will dominate.

X-ray Crystallography for Solid-State Structure Elucidation

Investigation of Supramolecular Assembly (e.g., Trimer Formation via Hydrogen Bonding)

A particularly interesting aspect of the solid-state structure of this compound is its ability to form supramolecular assemblies through hydrogen bonding. vulcanchem.com Research has shown that cis-5-hydroxy-2-phenyl-1,3-dioxane can form a unique trimer in the crystalline state. researchgate.net This trimer is held together by a network of intermolecular hydrogen bonds between the hydroxyl groups of three separate molecules. This self-assembly demonstrates the importance of hydrogen bonding in dictating the packing of these molecules in the solid state, leading to well-ordered, higher-level structures. researchgate.net The formation of such trimers and other hydrogen-bonded networks can significantly influence the physical properties of the compound, such as its melting point and solubility. acs.orgresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Isomer Ratio Determination

High-Performance Liquid Chromatography (HPLC) is an essential analytical technique for assessing the purity of this compound and for determining the ratio of its cis and trans isomers. sigmaaldrich.comchemodex.com Commercial suppliers of this compound often specify the purity as determined by HPLC, with values typically at or above 97.0%. sigmaaldrich.comsigmaaldrich.com

In a typical HPLC analysis, a solution of the compound is passed through a column packed with a stationary phase. The different components of the sample interact differently with the stationary phase, causing them to separate. For this compound, a reverse-phase HPLC method would likely be employed, where a nonpolar stationary phase is used with a polar mobile phase. The cis and trans isomers, having different polarities and three-dimensional shapes, will have different retention times, allowing for their separation and quantification. This is crucial for applications where a specific isomer is required, as the stereochemistry can significantly affect the compound's properties and reactivity. Furthermore, HPLC is used to quantify the ratio of this compound to its structural isomer, 4-hydroxymethyl-2-phenyl-1,3-dioxolane, which can be formed as a byproduct during synthesis. google.com

Theoretical and Computational Investigations of 2 Phenyl 1,3 Dioxan 5 Ol

Quantum-Chemical Calculations

Quantum-chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in providing a precise understanding of the electronic structure and energetics of 2-phenyl-1,3-dioxan-5-ol (B158224). researchgate.net These methods solve approximations of the Schrödinger equation to determine the molecule's electronic wave function, from which various properties can be derived. uminho.pt Calculations are often performed using software packages like Gaussian, employing specific basis sets to model the atomic orbitals. uminho.ptuniv-tlemcen.dz

The concept of a Potential Energy Surface (PES) is fundamental to understanding the conformational possibilities of a molecule. uminho.pt The PES maps the potential energy of the molecule as a function of its atomic coordinates. For this compound, computational studies involve exploring this surface to locate stationary points, which correspond to stable conformations (energy minima) and transition states between them. researchgate.netuminho.pt

The primary focus of PES analysis for this compound is to characterize the stable conformations of its cis and trans diastereomers. researchgate.netrsc.org The 1,3-dioxane (B1201747) ring typically adopts a chair conformation to minimize steric strain. However, the presence of substituents at the C2, and C5 positions leads to various possible arrangements with distinct energies. Theoretical analyses, such as those using the DFT/B3LYP level of theory, help in identifying the most stable chair-like conformations, which differ in the axial or equatorial positioning of the phenyl and hydroxyl groups. researchgate.net For instance, computational studies on related substituted dioxanes have explored the energetic differences between chair and twist-boat conformers. mit.edu

The acetalisation reaction of glycerol (B35011) with benzaldehyde (B42025) produces both the five-membered ring ((2-phenyl-1,3-dioxolan-4-yl)methanol) and the six-membered ring (this compound) products. univ-tlemcen.dzrsc.org Computational studies can elucidate the relative thermodynamic stabilities of these isomeric products.

Table 1: Identified Isomers of the Acetalisation of Glycerol and Benzaldehyde

| Product Name | Ring Size | Common Isomeric Forms |

| This compound | 6-membered | cis and trans diastereomers |

| (2-Phenyl-1,3-dioxolan-4-yl)methanol | 5-membered | cis and trans diastereomers |

This table summarizes the main isomeric products identified computationally and experimentally in the reaction between glycerol and benzaldehyde. univ-tlemcen.dzrsc.org

Conformational barriers represent the energy required to convert from one stable conformer to another, passing through a higher-energy transition state. In the case of this compound, this typically involves the ring inversion of the 1,3-dioxane moiety from one chair form to another. This process proceeds through high-energy intermediates like twist-boat conformations. mit.edu

Quantum-chemical calculations can estimate the height of these energy barriers. For example, in a substituted cyclohexane, converting between chair conformers requires passing through a twist-boat form, which involves overcoming flagpole interactions and torsional strain. mit.edu Similar principles apply to the 1,3-dioxane ring of this compound. The energy barrier is influenced by the steric hindrance of the substituents; for example, a conformer with a bulky phenyl group in an axial position would be energetically unfavorable due to 1,3-diaxial interactions. mit.edu Estimating these barriers is crucial for understanding the dynamic behavior of the molecule in solution.

While the PES describes the energy of a molecule in a vacuum at absolute zero, the Gibbs free energy (ΔG°) is a more chemically relevant measure of conformational stability under realistic temperature and pressure conditions. It accounts for both enthalpy (H) and entropy (S) (ΔG = H - TS). uminho.pt

Computational chemistry software can calculate the vibrational frequencies of a molecule at its optimized geometry. These frequencies are then used to compute the thermal corrections to the electronic energy, yielding the enthalpy and entropy contributions. uminho.pt By comparing the calculated Gibbs free energies of different conformers (e.g., cis vs. trans isomers, or equatorial vs. axial orientations of substituents), their relative populations at thermal equilibrium can be predicted. Theoretical studies on the thermodynamics of related reactions, such as glycerol esterification, have highlighted the importance of calculating Gibbs free energy to determine if a process is thermodynamically favorable. researchgate.net For this compound, this allows for a quantitative prediction of which isomer is more stable, which often correlates with the major product observed experimentally. researchgate.netresearchgate.net

Estimation of Conformational Barriers

Molecular Mechanics and Dynamics Simulations

While quantum-chemical calculations are highly accurate, they are computationally intensive. Molecular mechanics (MM) offers a faster, albeit more approximate, method for conformational analysis. researchgate.net MM methods use classical force fields to calculate the potential energy of a molecule based on bond lengths, angles, and non-bonded interactions. researchgate.net Methods like the MOPAC-PM3 semi-empirical method have been used for energy minimization of related structures to find stable conformations.

Molecular dynamics (MD) simulations use these force fields to simulate the movement of atoms over time, providing insight into the dynamic behavior of the molecule. researchgate.net For this compound, MD simulations could be used to explore its conformational landscape, observe transitions between different chair and boat forms, and understand how the molecule interacts with solvent molecules.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm molecular structures. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is a key characterization technique. uminho.ptrsc.org

Quantum-chemical calculations can predict NMR chemical shifts (δ) and coupling constants (J). The calculated chemical shifts for the protons in the 1,3-dioxane ring, particularly H-2, H-4, H-5, and H-6, are sensitive to the molecule's conformation. For example, the chemical shifts of the protons on the OCH(C6H5)O group are distinct for the different diastereomers. rsc.org By comparing the predicted spectrum of a computationally generated model (e.g., the cis-isomer in a chair conformation) with the experimental NMR spectrum, the correct structure and dominant conformation in solution can be assigned. uminho.ptuniv-tlemcen.dzrsc.org

Table 2: Representative Experimental ¹H NMR Chemical Shifts for Acetalisation Products

| Product | Group | Chemical Shift (δ, ppm) |

| (2-Phenyl-1,3-dioxolan-4-yl)methanol (5-membered ring) | OCH(C6H5)O | 5.82 and 5.71 |

| This compound (6-membered ring) | OCH(C6H5)O | 5.58 and 5.45 |

This table shows experimental ¹H NMR data used to distinguish between the five- and six-membered ring products based on the chemical shift of the benzylic proton. These experimental values serve as a benchmark for computationally predicted spectra. rsc.org

Computational Design and Structure–Reactivity Relationship Studies

Computational studies can provide valuable insights into the relationship between the structure of this compound and its chemical reactivity. The distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential map can all be calculated to predict how the molecule will interact with other reagents.

For example, these calculations can help explain the selectivity observed in its synthesis. The reaction of glycerol with benzaldehyde can yield both five-membered (dioxolane) and six-membered (dioxane) rings. mdpi.com Computational modeling can determine the activation energies for the transition states leading to each product, thereby explaining why one might be kinetically favored over the other under certain reaction conditions. researchgate.net Furthermore, understanding the structure–reactivity relationship is essential for designing derivatives with specific properties or for optimizing catalytic processes that involve this compound.

Advanced Applications in Organic Synthesis and Materials Science

Role as a Versatile Intermediate in Complex Molecule Synthesis

2-Phenyl-1,3-dioxan-5-ol (B158224) is a highly valued intermediate due to the synthetic flexibility offered by its protected diol structure and the reactive hydroxyl group. This combination allows for a sequence of chemical modifications, making it a foundational component in the synthesis of more complex molecules, including ketones, polymers, and sugar analogues. chemodex.comrsc.org

A primary application of this compound is its role as a direct precursor to 2-phenyl-1,3-dioxan-5-one (B2960626). google.comgoogle.com This transformation is typically achieved through an oxidation reaction. The resulting 1,3-dioxan-5-one (B8718524) is a versatile ketone, serving as a key building block for various carbon skeleton constructions. google.com

Once formed, 1,3-dioxan-5-ones can undergo a variety of subsequent transformations. Their lithium enolates, generated by deprotonation with bases like lithium diisopropylamide (LDA), readily participate in aldol (B89426) addition reactions with aldehydes. cdnsciencepub.com These reactions can exhibit high diastereoselectivity, particularly with aldehydes that are branched at the alpha-position. acs.orgthieme-connect.com Furthermore, pyrrolidine (B122466) enamines derived from 1,3-dioxan-5-ones can engage in stereocontrolled α,α'-annelation reactions, leading to the formation of complex bridged bicyclic systems, such as 2,4-dioxabicyclo[3.3.1]nonanes. nih.govresearchgate.net

Table 1: Key Transformations of 1,3-Dioxan-5-ones

| Reactant | Reagents | Product Type | Application | Citations |

|---|